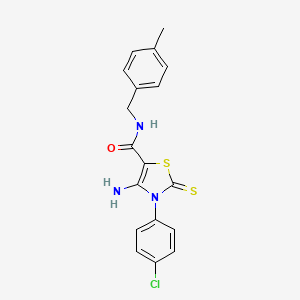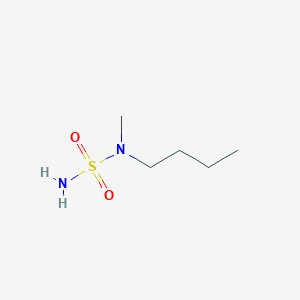
N-丁基-N-甲基磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Butyl-N-methylsulfamide is an organosulfur compound with the molecular formula C5H14N2O2S. It is a member of the sulfonamide family, characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
N-Butyl-N-methylsulfamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: N-Butyl-N-methylsulfamide derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
Target of Action
N-Butyl-N-methylsulfamide is a compound that belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets of N-Butyl-N-methylsulfamide.
Mode of Action
The mode of action of N-Butyl-N-methylsulfamide involves its interaction with these targets. Sulfonamides, including N-Butyl-N-methylsulfamide, are known to act as competitive inhibitors of bacterial DNA synthesis . They achieve this by mimicking the structure of p-aminobenzoic acid (PABA), a substrate used by bacteria in the synthesis of folic acid . By binding to the active site of the enzyme dihydropteroate synthetase, N-Butyl-N-methylsulfamide prevents the incorporation of PABA into the folic acid molecule, thereby inhibiting bacterial DNA synthesis .
Biochemical Pathways
The inhibition of folic acid synthesis by N-Butyl-N-methylsulfamide affects several biochemical pathways. Folic acid is essential for the synthesis of nucleotides, which are the building blocks of DNA . Therefore, the inhibition of folic acid synthesis by N-Butyl-N-methylsulfamide leads to a decrease in the availability of nucleotides, thereby affecting DNA replication and cell division .
Pharmacokinetics
Sulfonamides are generally known to be well-absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of N-Butyl-N-methylsulfamide, determining its effectiveness in exerting its therapeutic effects.
Result of Action
The result of the action of N-Butyl-N-methylsulfamide is the inhibition of bacterial growth. By inhibiting the synthesis of folic acid, N-Butyl-N-methylsulfamide prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth .
Action Environment
The action, efficacy, and stability of N-Butyl-N-methylsulfamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of N-Butyl-N-methylsulfamide, which can influence its absorption and distribution in the body . Additionally, the presence of other drugs can affect the metabolism and excretion of N-Butyl-N-methylsulfamide, potentially leading to drug interactions .
准备方法
Synthetic Routes and Reaction Conditions: N-Butyl-N-methylsulfamide can be synthesized through the reaction of N-methylsulfamide with butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of N-Butyl-N-methylsulfamide involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
化学反应分析
Types of Reactions: N-Butyl-N-methylsulfamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can replace the sulfonamide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Amines, thiols.
Substitution: Various substituted sulfonamides.
相似化合物的比较
N-Butylsulfonamide: Similar structure but lacks the methyl group.
N-Methylsulfonamide: Similar structure but lacks the butyl group.
Sulfanilamide: A well-known sulfonamide used in medicine.
Uniqueness: N-Butyl-N-methylsulfamide is unique due to its specific combination of butyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
属性
IUPAC Name |
1-[methyl(sulfamoyl)amino]butane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O2S/c1-3-4-5-7(2)10(6,8)9/h3-5H2,1-2H3,(H2,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUCUXBDSOXPGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
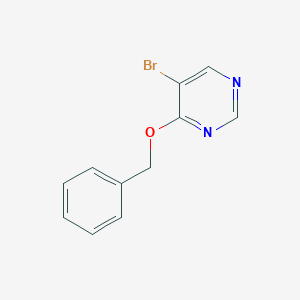
![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2401488.png)
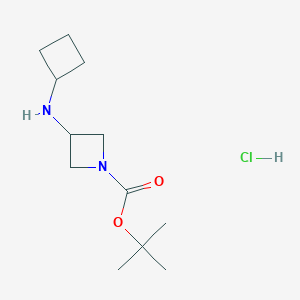

![Tert-butyl N-[[3-(hydroxymethyl)oxan-3-yl]methyl]carbamate](/img/structure/B2401492.png)
![5-(3-bromophenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2401493.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B2401497.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2401498.png)
![Tert-butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate](/img/structure/B2401499.png)
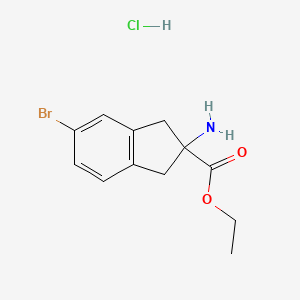
![[5-(2-Fluorophenyl)-7-{[(3-fluorophenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2401503.png)
![N-ethyl-6-imino-7-(2-methoxyethyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2401508.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2401509.png)
